Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-4-10(9-12)8-11-6-7-13(15-11)14(16)18-2/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
YPXCFADWLSKUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inhibiting specific metabolic pathways or affecting signal transduction processes within cells. Its unique structure allows it to interact with molecular targets involved in cancer progression .
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can be utilized in various synthetic routes to create derivatives with enhanced properties or novel functionalities. For example, it has been employed in Suzuki coupling reactions to form aryl-substituted pyrroles, which are important intermediates in pharmaceutical synthesis .
Biological Studies
The biological mechanisms of this compound are under investigation. Preliminary findings suggest that it may modulate enzyme activities or receptor interactions, leading to various biological effects. Understanding these mechanisms is crucial for its potential application in drug development .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values below 10 μg/mL.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
| Pseudomonas aeruginosa | 20 |
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations as low as 15 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
Mechanism of Action
The mechanism of action of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-methoxybenzyl group provides electron-donating methoxy substitution, contrasting with electron-withdrawing groups like trifluoromethyl (in 2f), which enhance lipophilicity and metabolic stability .
- Steric Considerations : Bulky substituents (e.g., 4-tert-butylphenyl in 2d) reduce reaction yields (80%) compared to smaller groups like thiophene (92%) .
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 2f) correlate with higher melting points (198–199°C) due to enhanced crystallinity, while methoxy groups (e.g., 2b: 151–152°C) reduce melting points via disrupted packing .
- Solubility : Methoxy-containing derivatives (e.g., 2b) exhibit improved solubility in polar solvents (e.g., MeOD in NMR studies) compared to hydrophobic trifluoromethyl analogs .
Biological Activity
Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes various research findings concerning its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by a pyrrole ring substituted with a methoxybenzyl group and a carboxylate moiety. Its synthesis typically involves multi-step organic reactions, including borylation and Suzuki coupling techniques, which have been optimized for yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that this compound exhibited lethal concentrations (LC50) significantly lower than currently used chemotherapeutics, indicating its potential as an effective antitumor agent .
Table 1: Cytotoxicity of this compound
| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |
|---|---|---|---|
| U87 (Glioblastoma) | 200 | Compound X | >3000 |
| BE (Neuroblastoma) | 18.9 | Compound Y | >1000 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates activity against drug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that indicates strong efficacy. Structural modifications around the pyrrole ring have been shown to enhance its binding affinity to target proteins involved in mycolic acid biosynthesis, crucial for bacterial survival .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Mycolic Acid Biosynthesis : The compound targets the MmpL3 protein in M. tuberculosis, disrupting mycolic acid export and leading to bacterial cell death .
- Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Antitumor Efficacy : A preclinical evaluation using mouse models showed significant tumor reduction when treated with this compound compared to control groups .
- Antimicrobial Efficacy Against Tuberculosis : In vitro tests demonstrated that this compound effectively inhibited the growth of drug-resistant M. tuberculosis strains, with promising results in animal models suggesting potential for clinical application .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 23% | |
| Purification | SiO₂, ethyl acetate/hexane (2:3) | 87% |
How is the compound characterized structurally in crystallographic studies?
Methodological Answer:
- X-ray Diffraction: Employ SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Anisotropic displacement parameters are visualized using ORTEP-III .
- Key Parameters: Hydrogen bonding patterns (e.g., C–H···O interactions) and torsional angles between the methoxybenzyl and pyrrole moieties are analyzed using WinGX .
- Validation: Use PLATON or CIF checks to validate structural integrity and rule out disorders .
Advanced Research Questions
How do substituents on the pyrrole ring influence intermolecular interactions in crystalline phases?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data .
- Case Study: The 3-methoxybenzyl group introduces steric bulk, reducing π-π stacking but promoting C–H···π interactions. Compare packing diagrams of analogs (e.g., unsubstituted vs. methoxy-substituted derivatives) .
- Computational Support: Calculate partial charge distributions (e.g., using DFT) to predict electrostatic complementarity. Methoxy groups increase electron density on the benzyl ring, altering dipole-dipole interactions .
What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- NMR Discrepancies: For example, conflicting δ values for pyrrole protons may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Perform variable-temperature NMR to identify dynamic processes .
- Mass Spectrometry: Use high-resolution MS (HRMS) to distinguish between isobaric impurities and fragmentation patterns. Cross-validate with synthetic intermediates .
- Crystallographic Validation: Compare experimental X-ray data with computational models (e.g., Mercury CSD) to confirm regiochemistry .
Q. Table 2: Key Spectroscopic Reference Data
| Technique | Observed Data | Reference Compound | Source |
|---|---|---|---|
| ¹H NMR | δ 6.32 (s, pyrrole-H) | Ethyl pyrrole-2-carboxylate | |
| HRMS | [M+H]⁺ = 260.1284 (calc.) | Methyl 5-benzyl analog |
How does the methoxybenzyl group affect the compound’s electronic properties and reactivity?
Methodological Answer:
- Resonance Effects: The methoxy group donates electron density via resonance, stabilizing the benzyl moiety and altering the pyrrole ring’s electrophilicity. Compare Hammett σ values for substituents .
- Charge Distribution: Computational studies (e.g., Mulliken charges) show increased positive charge at pyrrole C-3 and C-5 positions, enhancing susceptibility to electrophilic attack .
- Reactivity Example: In Suzuki couplings, the methoxy group directs cross-coupling to specific positions on the benzyl ring. Use XPhos precatalysts for optimized yields .
Data Contradictions and Validation
How to address discrepancies in reported melting points or purity levels?
Methodological Answer:
- Purity Analysis: Use orthogonal methods: HPLC (C18 columns, acetonitrile/water gradients) paired with elemental analysis .
- Melting Point Variability: Polymorphism can cause shifts. Perform DSC/TGA to identify crystalline forms and ensure consistent recrystallization solvents (e.g., ethyl acetate/hexane) .
Q. Table 3: Physicochemical Properties from Catalogs
| CAS RN | Molecular Weight | Melting Point | Purity | Source |
|---|---|---|---|---|
| 10199-53-8 | 202.20 | 144–145°C | ≥97% | |
| 105994-75-0 | 202.20 | 212–216°C | ≥97% |
Software and Tools for Advanced Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
